molecular formula C12H17NO3S B055034 (S)-1-Benzyl-3-mesyloxypyrrolidine CAS No. 118354-71-5

(S)-1-Benzyl-3-mesyloxypyrrolidine

Cat. No.: B055034
CAS No.: 118354-71-5
M. Wt: 255.34 g/mol
InChI Key: NZIDTDIDEPGKHB-LBPRGKRZSA-N
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Description

(S)-1-Benzyl-3-mesyloxypyrrolidine is a chiral compound that belongs to the class of mesylates It is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidine ring, with a mesyloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3-mesyloxypyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

    Mesylation: The final step involves the introduction of the mesyloxy group. This is achieved by reacting the compound with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-3-mesyloxypyrrolidine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced products.

    Substitution: The mesyloxy group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-Benzyl-3-mesyloxypyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3-mesyloxypyrrolidine involves its interaction with specific molecular targets. The mesyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Benzyl-3-hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of a mesyloxy group.

    (S)-1-Benzyl-3-chloropyrrolidine: Contains a chlorine atom instead of a mesyloxy group.

    (S)-1-Benzyl-3-aminopyrrolidine: Features an amino group in place of the mesyloxy group.

Uniqueness

(S)-1-Benzyl-3-mesyloxypyrrolidine is unique due to the presence of the mesyloxy group, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

[(3S)-1-benzylpyrrolidin-3-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-17(14,15)16-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIDTDIDEPGKHB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O[C@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Benzyl-3-pyrrolidinol (1.1 g) in toluene (10 mL) at 0° C. was treated with triethylamine (1 mL) and methanesulfonyl chloride (0.53 mL), warmed to room temperature, washed with saturated aqueous sodium bicarbonate, water, and brine, dried over anhydrous sodium sulfate, and concentrated. 1H NMR (300 MHz, DMSO-d6) δ 7.31 (s, 5H), 5.21 (m, 1H), 3.65 (q, 2H), 2.82 (m, 2H), 2.5 (m, 2H), 2.36 (m, 2H), 2.1 (m, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(rac)-3-methanesulfonyloxy-1-(phenylmethyl)-pyrrolidine, M.S. (C.I) (M/Z): 256 [M+H]+, starting from (rac)-1-(phenylmethyl)-3-pyrrolidinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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